molecular formula C15H20N2O B1526956 8-propoxy-N-propylquinolin-4-amine CAS No. 1275675-82-5

8-propoxy-N-propylquinolin-4-amine

Cat. No. B1526956
CAS RN: 1275675-82-5
M. Wt: 244.33 g/mol
InChI Key: LOYGWHGIOVHHFU-UHFFFAOYSA-N
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Description

8-propoxy-N-propylquinolin-4-amine is a chemical compound with the CAS Number: 1275675-82-5 . It has a molecular weight of 244.34 and its molecular formula is C15H20N2O. It is usually in the form of a powder .


Physical And Chemical Properties Analysis

8-propoxy-N-propylquinolin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 244.34 and a molecular formula of C15H20N2O.

Scientific Research Applications

Photochemical Activation for Cell Physiology Studies

Tertiary amines linked to photoremovable protecting groups have been used for the photoactivation of bioactive molecules in cell physiology studies. This technique allows for the controlled release of molecules within cellular environments, useful in gene editing and recombinase activation applications (Asad et al., 2017).

Antibacterial Properties

New derivatives of fluoroquinolones, which share a quinoline core with 8-propoxy-N-propylquinolin-4-amine, have demonstrated significant antibacterial properties. These compounds, synthesized with various amine modifications, show enhanced activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).

Alzheimer’s Disease Treatment

Hybrids of aminoquinoline derivatives have shown potential as multifunctional agents for Alzheimer’s disease treatment. These compounds inhibit enzymes involved in the disease's progression and have antioxidant properties, suggesting a disease-modifying effect (Makhaeva et al., 2020).

Organic Synthesis and Catalysis

Quinoline derivatives have been used in various organic synthesis and catalysis applications, such as the solvent-free synthesis of quinolinone and dihydroquinolinone derivatives. These processes benefit from the quinoline structure's ability to participate in complex reactions under eco-friendly conditions (Azarifar & Sheikh, 2013).

Corrosion Detection

8-Hydroxyquinoline, a compound related to 8-propoxy-N-propylquinolin-4-amine, has been used as a fluorescent indicator for the detection of corrosion under epoxy-coated surfaces. This application highlights the utility of quinoline derivatives in material science, particularly in corrosion monitoring and prevention (Roshan et al., 2018).

Safety And Hazards

8-propoxy-N-propylquinolin-4-amine is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

8-propoxy-N-propylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-9-16-13-8-10-17-15-12(13)6-5-7-14(15)18-11-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYGWHGIOVHHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=CC=C(C2=NC=C1)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-propoxy-N-propylquinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.